molecular formula C12H15N5 B6123446 2-TETRAHYDRO-2H-PYRROL-2-YLIDEN-2-(5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ACETONITRILE

2-TETRAHYDRO-2H-PYRROL-2-YLIDEN-2-(5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ACETONITRILE

Cat. No.: B6123446
M. Wt: 229.28 g/mol
InChI Key: JSHWZTXYQVTZHX-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-TETRAHYDRO-2H-PYRROL-2-YLIDEN-2-(5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ACETONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a pyrrolidine ring and a triazolopyridine moiety, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-TETRAHYDRO-2H-PYRROL-2-YLIDEN-2-(5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ACETONITRILE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the formation of the triazolopyridine moiety. The final step involves the coupling of these two components under specific reaction conditions, such as the use of a base catalyst and controlled temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-TETRAHYDRO-2H-PYRROL-2-YLIDEN-2-(5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ACETONITRILE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structure can mimic natural substrates, making it useful for probing biological systems.

Medicine

In medicine, 2-TETRAHYDRO-2H-PYRROL-2-YLIDEN-2-(5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ACETONITRILE has potential applications as a pharmaceutical agent. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance products.

Mechanism of Action

The mechanism of action of 2-TETRAHYDRO-2H-PYRROL-2-YLIDEN-2-(5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ACETONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-TETRAHYDRO-2H-PYRROL-2-YLIDEN-2-(5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL)ACETONITRILE
  • 5,6,7,8-TETRAHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRIDINE
  • 2H-PYRROL-2-YLIDEN

Uniqueness

The uniqueness of this compound lies in its combined structure of a pyrrolidine ring and a triazolopyridine moiety. This combination provides distinct chemical and biological properties that are not found in similar compounds. Its ability to undergo various chemical reactions and interact with specific biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2E)-2-pyrrolidin-2-ylidene-2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c13-8-9(10-4-3-6-14-10)12-16-15-11-5-1-2-7-17(11)12/h14H,1-7H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHWZTXYQVTZHX-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2C(=C3CCCN3)C#N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C(=NN=C2/C(=C/3\CCCN3)/C#N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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